(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807939-32-7
VCID: VC7458269
InChI: InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m1./s1
SMILES: C1C2C1NC(C2)C(=O)O.Cl
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.6

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

CAS No.: 1807939-32-7

VCID: VC7458269

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.6

* For research use only. Not for human or veterinary use.

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride - 1807939-32-7

Description

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is a complex organic compound with a specific stereochemical configuration. It belongs to the class of azabicyclohexanes, which are bicyclic compounds containing a nitrogen atom. This compound is particularly notable for its unique structure and potential applications in pharmaceutical chemistry.

Structural Information

  • Molecular Formula: C₆H₉NO₂

  • SMILES: C1[C@H]2[C@@H]1NC@@HC(=O)O

  • InChI: InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1

  • InChIKey: XBEMWFUKTKDJKP-WDCZJNDASA-N

Synthesis and Preparation

The synthesis of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid often involves complex organic reactions. One approach includes the asymmetric synthesis from glutamic acid, involving steps such as amino protection, cyclization, and hydrolysis . The hydrochloride salt is typically prepared by reacting the free acid with hydrochloric acid.

Applications and Research Findings

While specific applications of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. The unique stereochemistry of this compound makes it an interesting candidate for studying chiral recognition and drug design.

Analytical Data

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]+128.07061126.7
[M+Na]+150.05255136.9
[M+NH4]+145.09715135.0
[M+K]+166.02649136.0
[M-H]-126.05605132.6
[M+Na-2H]-148.03800131.3
[M]+127.06278130.5
[M]-127.06388130.5
CAS No. 1807939-32-7
Product Name (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Molecular Formula C6H10ClNO2
Molecular Weight 163.6
IUPAC Name (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m1./s1
Standard InChIKey SQFNKGNUVXRNFR-ZDQHTEEMSA-N
SMILES C1C2C1NC(C2)C(=O)O.Cl
Solubility not available
PubChem Compound 43409550
Last Modified Aug 19 2023

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